molecular formula C24H18F2N2O4S B2531643 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866808-72-2

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2531643
CAS RN: 866808-72-2
M. Wt: 468.47
InChI Key: DWRJANUQVTZTPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinolinyl group attached to a sulfonyl group, which is further attached to a fluorophenyl group . The other end of the quinolinyl group is attached to an acetamide group, which is further attached to a methylphenyl group .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

  • Cytotoxic Potential: Some novel sulfonamide derivatives, including compounds structurally related to 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. A specific compound was identified as potent against breast cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ghorab et al., 2015).

Advancements in Fluorination Techniques

  • Fluorination Techniques: Research has explored the fluorination of chloro-formylquinolines, a process relevant to the synthesis of fluorinated compounds similar to this compound. This technique reduces reaction time from hours to minutes, improving yields and facilitating the synthesis of biologically active compounds due to increased lipid solubility (Kidwai et al., 1999).

Structural and Property Studies

  • Structural Aspects and Properties: The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing that compounds structurally related to this compound form gels or crystalline solids depending on their interaction with different acids. These findings contribute to understanding the molecular structures and potential applications of these compounds (Karmakar et al., 2007).

Drug Design and Pharmacological Screening

  • Drug Candidate Identification: A derivative, identified through optimization, showed strong broad-spectrum anti-epileptic drug (AED) candidate potential. This research indicates the possibilities of developing new therapeutic agents based on the structural framework of this compound for various neurological conditions (Tanaka et al., 2019).

properties

IUPAC Name

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O4S/c1-15-4-2-3-5-20(15)27-23(29)14-28-13-22(24(30)19-12-17(26)8-11-21(19)28)33(31,32)18-9-6-16(25)7-10-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRJANUQVTZTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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